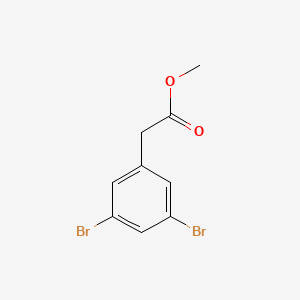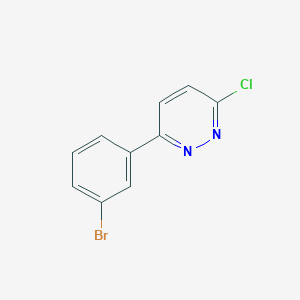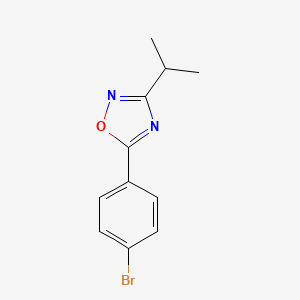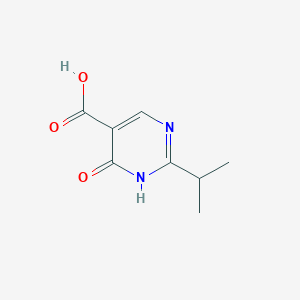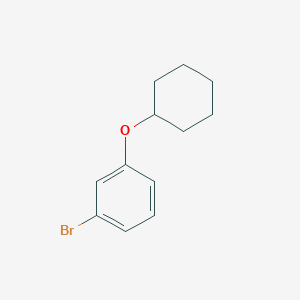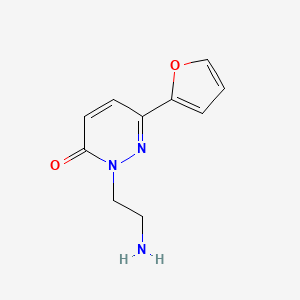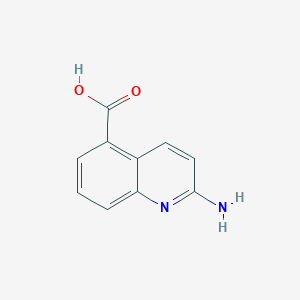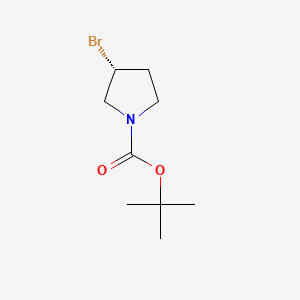
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
Tert-butyl esters are a type of ester, a class of organic compounds that are derived from carboxylic acids . They are often used as protecting groups in organic synthesis . The tert-butyl group is attached to the oxygen atom of the ester, and the part of the molecule derived from the carboxylic acid has three carbon atoms .
Synthesis Analysis
Tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters and di-tert-butyl dicarbonate . This process is catalyzed by palladium acetate and triphenylphosphine . Another method involves the reaction of tert-butyl esters with SOCl2 at room temperature, which provides acid chlorides in very good yields .
Molecular Structure Analysis
The molecular structure of tert-butyl esters involves a tert-butyl group (a carbon atom bonded to three methyl groups) attached to an oxygen atom, which is part of the ester functional group .
Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be deprotected using aqueous phosphoric acid, a mild and environmentally benign reagent . They can also be converted to other functional groups, such as acid chlorides, by reacting with SOCl2 at room temperature .
Applications De Recherche Scientifique
Synthèse de peptides
(R)-1-Boc-3-bromopyrrolidine: est largement utilisé dans la synthèse de peptides comme forme protégée des acides aminés. Le groupe tert-butyle ester sert de groupe protecteur pour les acides carboxyliques, ce qui est crucial lors de la synthèse des peptides. Il permet la réaction sélective des groupes amino tout en gardant le groupe carboxylique inerte .
Chimie médicinale
En chimie médicinale, ce composé est utilisé pour la synthèse de précurseurs de médicaments. Sa stabilité et sa réactivité en font un candidat idéal pour la création de molécules complexes qui peuvent être utilisées dans le développement de médicaments, en particulier pour cibler les troubles neurologiques où les structures pyrrolidiniques sont souvent des éléments clés .
Synthèse organique
Le groupe tert-butyle ester de (R)-1-Boc-3-bromopyrrolidine est précieux en synthèse organique. Il offre une stabilité contre divers nucléophiles et agents réducteurs, et son élimination est facilement obtenue en milieu acide. Cela en fait un intermédiaire polyvalent dans la synthèse d'une large gamme de composés organiques .
Science des matériaux
Dans le domaine de la science des matériaux, (R)-1-Boc-3-bromopyrrolidine peut être utilisé pour modifier les propriétés de surface des matériaux. Le groupe bromo dans le composé peut participer à d'autres réactions chimiques qui conduisent au développement de nouveaux matériaux avec les propriétés souhaitées .
Bioconjugaison
Ce composé trouve des applications dans les techniques de bioconjugaison où il est utilisé pour fixer des biomolécules à diverses surfaces ou à d'autres molécules. Le tert-butyle ester agit comme un groupe protecteur qui peut être éliminé une fois le processus de conjugaison terminé .
Catalyse
(R)-1-Boc-3-bromopyrrolidine: peut agir comme un ligand ou un composant structurel dans les catalyseurs utilisés pour les réactions chimiques. Sa structure unique peut influencer la réactivité et la sélectivité du processus catalytique .
Recherche agrochimique
En recherche agrochimique, le groupe tert-butyle ester est utilisé pour créer des pesticides et des herbicides. La stabilité du groupe tert-butyle garantit que les ingrédients actifs restent efficaces jusqu'à ce qu'ils atteignent les organismes cibles .
Sciences de l'environnement
Le composé est également pertinent en science de l'environnement, en particulier dans l'étude des polluants organiques. Sa structure bromée peut servir de composé modèle pour comprendre le comportement des composés organiques bromés dans l'environnement .
Mécanisme D'action
The mechanism of action for the reactions involving tert-butyl esters typically involves nucleophilic acyl substitution . In the case of the deprotection reaction, the tert-butyl ester is reacted with aqueous phosphoric acid, which acts as a nucleophile and attacks the carbonyl carbon of the ester, leading to the removal of the tert-butyl group .
Safety and Hazards
Orientations Futures
The use of tert-butyl esters in organic synthesis is a well-established field, and new methods and applications continue to be developed. For example, recent research has focused on developing safer and more environmentally friendly methods for the deprotection of tert-butyl esters . Future research may also explore new ways to synthesize tert-butyl esters and expand their applications in various fields of chemistry.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTKPXFJOXKUEY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653093 | |
| Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
569660-97-5 | |
| Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

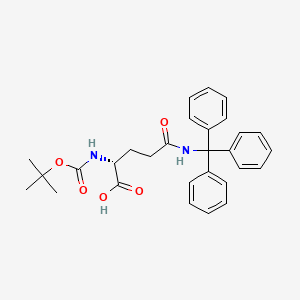

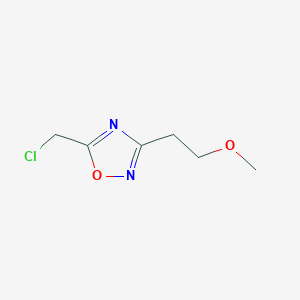

![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)
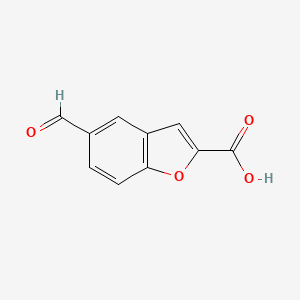
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)
